N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-yl group and an acetamide moiety bearing a 4-fluorophenyl substituent. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Synthesis of such compounds typically involves cyclization of semicarbazides or hydrazides (e.g., via reaction with carboxylic acid derivatives) followed by functionalization of the oxadiazole ring . For example, similar derivatives are synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with bromoacetamides in the presence of sodium hydride and DMF .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)7-15(22)19-17-21-20-16(25-17)11-3-6-13-14(8-11)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBSNXNNPZBTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its chemical formula is , with a molecular weight of approximately 345.34 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by potentially increasing lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| Compound A | 90 | 51 | 68 |
| Compound B | 85 | 47 | 64 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet available or under investigation.
Antioxidant Activity
In vitro studies have shown that the compound can reduce oxidative stress markers in cellular models. It was found to decrease levels of reactive oxygen species (ROS) significantly when tested against control groups.
Case Studies and Research Findings
- Study on COX Inhibition : A study published in MDPI assessed various oxadiazole derivatives for their COX inhibition properties. The results indicated that compounds with similar structures to this compound displayed promising COX-2 selectivity and analgesic activity comparable to standard drugs like diclofenac .
- Oxidative Stress Reduction : Another research article highlighted the role of oxadiazole derivatives in reducing oxidative stress in neuronal cells. The findings suggested that these compounds could protect against neurodegenerative processes by mitigating ROS levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Heterocycles and Substituents
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-Fluorophenyl)Acetamide (5d)
- Structure : Replaces the benzo[d][1,3]dioxol-5-yl group with a 5-bromobenzofuran and introduces a thioether linkage.
- The bromine atom may enhance halogen bonding with enzymes .
- Comparison : The target compound lacks the thio group and bromobenzofuran, which could reduce steric bulk and alter binding kinetics.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-Fluorophenyl)-2-Oxoacetamide (4q)
- Structure : Contains a 2-oxoacetamide group instead of the oxadiazole ring.
- Activity: Not explicitly reported, but similar α-ketoamide derivatives are explored for kinase inhibition .
- Comparison : The oxadiazole ring in the target compound likely improves metabolic stability compared to the labile α-keto group in 4q .
ASN90 ((S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)Ethyl)Piperazin-1-yl)-1,3,4-Thiadiazol-2-yl)Acetamide)
- Structure : Uses a thiadiazole core instead of oxadiazole, with a piperazine-ethyl-benzo[d][1,3]dioxol substituent.
- Activity : Functions as an O-GlcNAcase inhibitor for neurodegenerative diseases .
- Comparison : The thiadiazole ring may offer different electronic properties, while the piperazine group enhances solubility and CNS penetration .
Analogs with Modified Acetamide Substituents
N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide (6a–o)
- Structure : Features a 4-chlorophenyl group on the oxadiazole and a sulfanyl acetamide.
- Activity : Exhibits antimicrobial properties, with compound 6f showing potent activity against S. aureus and E. coli .
- Comparison : Replacing chlorine with fluorine (as in the target compound) may reduce toxicity while maintaining antimicrobial efficacy. The sulfanyl group in 6a–o could enhance radical scavenging but increase metabolic susceptibility .
N-(5-Chloro-2,4-Dimethoxyphenyl)-2-{[5-(2-Methylfuran-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide
- Structure : Incorporates a furan substituent and chloro-dimethoxyphenyl group.
- Activity: Not explicitly reported, but furan rings are associated with anti-inflammatory activity .
- Comparison : The 4-fluorophenyl group in the target compound may offer better pharmacokinetics than the bulky chloro-dimethoxyphenyl group .
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The synthesis begins with the preparation of the 1,3,4-oxadiazole ring, a five-membered heterocycle integral to the compound’s scaffold. A widely adopted method involves the cyclization of 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine with 2-(4-fluorophenyl)acetyl chloride under anhydrous conditions. Key steps include:
Amidoxime Intermediate Synthesis :
Cyclization to Oxadiazole :
Acetylation of the Oxadiazole Amine
The final step involves the acetylation of the oxadiazol-2-amine group using 2-(4-fluorophenyl)acetyl chloride :
- Procedure :
Microwave-Assisted Synthesis
Recent advancements have introduced microwave irradiation to accelerate the cyclization step, reducing reaction times from hours to minutes.
Protocol for Microwave Optimization
- Reactants :
- Conditions :
- Microwave power: 300 W
- Temperature: 140°C
- Time: 15–20 minutes
- Solvent: Solvent-free.
- Outcomes :
- Yield improvement to 88–92%.
- Purity (HPLC): >98%.
One-Pot Synthesis Strategy
A streamlined one-pot approach eliminates intermediate isolation, enhancing efficiency:
Integrated Reaction Sequence
- Simultaneous Amidoxime Formation and Cyclization :
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
- HPLC Analysis :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile phase: Acetonitrile/water (70:30)
- Retention time: 6.8 minutes
- Purity: 99.2%.
- Thermogravimetric Analysis (TGA) :
- Decomposition onset: 210°C
- Stability: Stable at room temperature for >12 months.
Comparative Evaluation of Synthetic Routes
Challenges and Optimization Opportunities
Solvent Selection Impact
Byproduct Formation
- Phosphorus oxychloride-mediated cyclization generates HCl gas, necessitating scavengers (e.g., TEA).
- Mitigation : Use polymer-supported scavengers to streamline workup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
